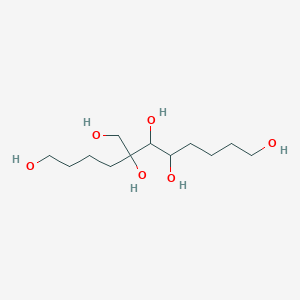
5-Hydroxymethyl-1,5,6,7,11-undecanepentol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxymethyl-1,5,6,7,11-undecanepentol, also known as HUMP, is a polyol compound that has gained significant attention in the scientific community due to its potential applications in various fields. HUMP is a versatile compound that can be synthesized using different methods, and its unique properties make it an attractive candidate for different research applications.
Applications De Recherche Scientifique
Tissue Distribution and Epigenetic Role
- The study by Globisch et al. (2010) on 5-Hydroxymethylcytosine (hmC) in mammalian tissue discusses the potential epigenetic role of hydroxymethylated compounds. They found that hmC is present in all tissues, with the highest concentrations in neuronal cells, suggesting its significance in gene expression regulation and potential applications in neuroscience and epigenetics research Globisch et al., 2010.
Chemical Synthesis and Molecular Behavior
- Matsuo et al. (1987) conducted a conformational analysis and epoxidation study on dolabellane diterpenoid containing 1,5-undecadiene. Their work highlights the significance of structural analysis in understanding the chemical behavior of complex molecules, which could be relevant for synthetic chemistry applications involving 5-Hydroxymethyl-1,5,6,7,11-undecanepentol Matsuo et al., 1987.
Catalytic Processes and Value-Added Derivatives
- The catalytic conversion of 5-hydroxymethylfurfural to various chemicals, as reviewed by Kong et al. (2018), demonstrates the versatility of hydroxymethylated compounds in producing value-added derivatives. This could imply potential applications in catalysis and material science for 5-Hydroxymethyl-1,5,6,7,11-undecanepentol Kong et al., 2018.
Enzymatic Synthesis and Polymer Applications
- The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan by Jiang et al. (2014) suggests potential applications of hydroxymethylated compounds in producing environmentally friendly materials. This research could hint at the use of 5-Hydroxymethyl-1,5,6,7,11-undecanepentol in similar applications Jiang et al., 2014.
Propriétés
IUPAC Name |
5-(hydroxymethyl)undecane-1,5,6,7,11-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6/c13-7-3-1-5-10(16)11(17)12(18,9-15)6-2-4-8-14/h10-11,13-18H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAOGONWTRLGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(C(CCCCO)(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-1,5,6,7,11-undecanepentol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

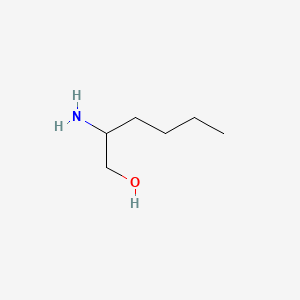
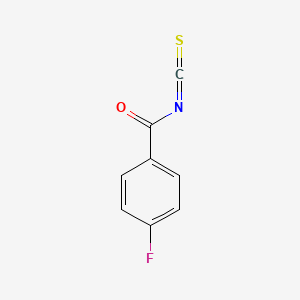
![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)
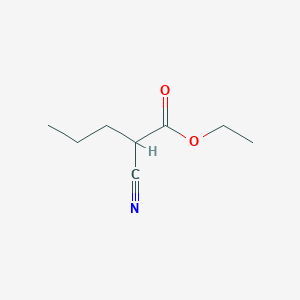
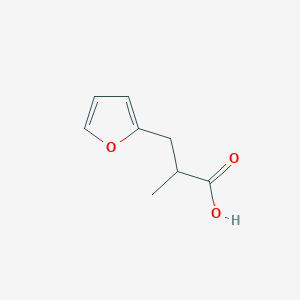
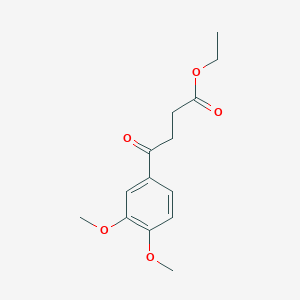
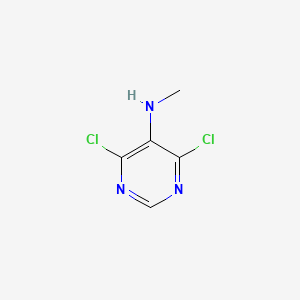
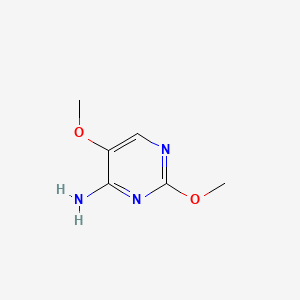
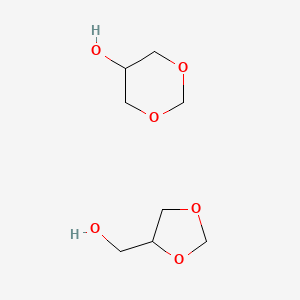
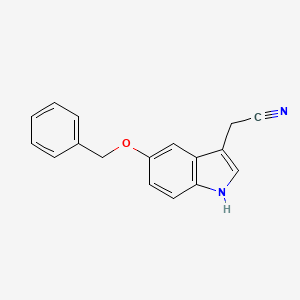
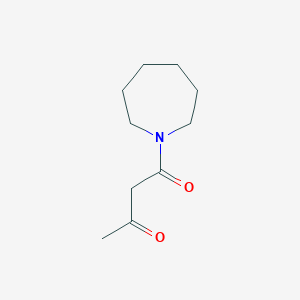
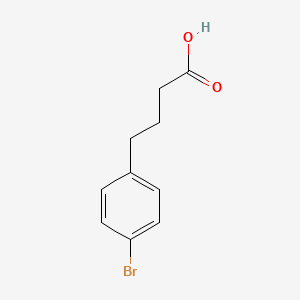
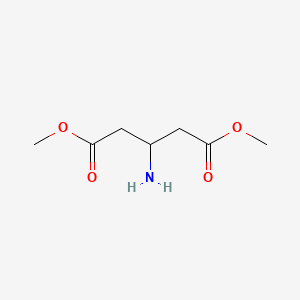
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1331127.png)